2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid
Description
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Properties
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLIEVZFBJEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688329 | |
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-23-8 | |
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms into the aromatic ring.
Esterification: Formation of the methoxycarbonyl group through esterification reactions.
Coupling Reaction: Coupling of the chlorinated phenyl ring with the nicotinic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-3,4-dimethoxybenzoic acid
Uniqueness
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is unique due to its specific structural features, such as the presence of both chlorine atoms and a methoxycarbonyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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